molecular formula C19H22O3 B12006371 4-Tert-butylphenyl 4-ethoxybenzoate CAS No. 618443-33-7

4-Tert-butylphenyl 4-ethoxybenzoate

Cat. No.: B12006371
CAS No.: 618443-33-7
M. Wt: 298.4 g/mol
InChI Key: NYELPNZIFBAKKP-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 4-ethoxybenzoate is an aromatic ester compound characterized by a benzoate core substituted with a 4-ethoxy group and esterified with a 4-tert-butylphenyl moiety. Applications of such esters span pharmaceuticals, agrochemicals, and materials science, where tailored substituents modulate reactivity and physical properties.

Properties

CAS No.

618443-33-7

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(4-tert-butylphenyl) 4-ethoxybenzoate

InChI

InChI=1S/C19H22O3/c1-5-21-16-10-6-14(7-11-16)18(20)22-17-12-8-15(9-13-17)19(2,3)4/h6-13H,5H2,1-4H3

InChI Key

NYELPNZIFBAKKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl 4-ethoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-tert-butylphenol with 4-ethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-tert-butylbenzoic acid and 4-ethoxybenzoic acid.

    Reduction: Formation of 4-tert-butylphenyl 4-ethoxybenzyl alcohol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

4-Tert-butylphenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and advanced materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 4-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-tert-butylphenyl 4-ethoxybenzoate with structurally related esters, emphasizing substituent-driven differences:

Compound Name R1 Substituent R2 Substituent Key Properties/Applications Evidence Source
This compound 4-tert-butylphenyl 4-ethoxy High lipophilicity; potential use in materials science -
Ethyl 4-ethoxybenzoate Ethyl 4-ethoxy Solvent, pharmaceutical intermediate; market dominance in chemical industry
4-Hydroxyphenyl 4-ethoxybenzoate (2C2B-OH) 4-hydroxyphenyl 4-ethoxy Phase transition studies (Cr 98°C, N 138°C, I)
[4-(4-tert-butylbenzoyl)phenyl] acetate 4-tert-butylbenzoyl Acetate Industrial applications; safety concerns (toxicological data limited)
4-(Bis(4-tert-butylphenyl)amino)benzoic acid Bis(4-tert-butylphenyl)amino Carboxylic acid Redox-active material; catalytic applications

Key Observations:

  • Lipophilicity and Stability : The tert-butyl group in This compound increases steric hindrance and hydrophobicity compared to ethyl or hydroxyl substituents. This may enhance its utility in hydrophobic matrices or sustained-release formulations.
  • Phase Behavior : Hydroxyphenyl analogues (e.g., 2C2B-OH) exhibit defined phase transitions (Cr→N→I at 98–138°C), suggesting that tert-butyl substitution could alter melting points or mesophase stability .
  • Market Viability : Ethyl 4-ethoxybenzoate dominates industrial applications (75% pharmaceutical use) due to cost-effectiveness and established synthesis routes, whereas tert-butyl derivatives remain niche .

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